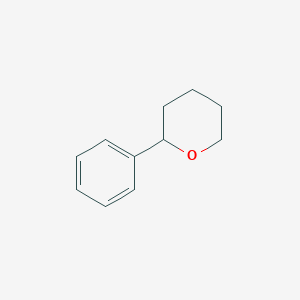2-Phenyl-tetrahydro-pyran
CAS No.: 4203-44-5
Cat. No.: VC18963755
Molecular Formula: C11H14O
Molecular Weight: 162.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 4203-44-5 |
|---|---|
| Molecular Formula | C11H14O |
| Molecular Weight | 162.23 g/mol |
| IUPAC Name | 2-phenyloxane |
| Standard InChI | InChI=1S/C11H14O/c1-2-6-10(7-3-1)11-8-4-5-9-12-11/h1-3,6-7,11H,4-5,8-9H2 |
| Standard InChI Key | TZOIYNLRZQUAQF-UHFFFAOYSA-N |
| Canonical SMILES | C1CCOC(C1)C2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Characteristics
Core Molecular Architecture
2-Phenyl-tetrahydro-pyran (C₁₁H₁₄O) consists of a tetrahydropyran ring system – a cyclic ether with five carbon atoms and one oxygen atom – substituted by a phenyl group at the second position. The chair conformation of the saturated ring minimizes steric strain while allowing axial or equatorial orientation of substituents. X-ray crystallographic studies of analogous structures reveal bond lengths of 1.42–1.46 Å for the C-O ether linkage and 1.54 Å for the C-C bonds in the saturated ring .
The phenyl group introduces planarity and π-conjugation, creating a chiral center at C2 when asymmetric substitution occurs. Derivatives such as 4-methyl-2-phenyltetrahydro-2H-pyran (C₁₂H₁₆O) demonstrate how alkyl substituents influence ring puckering and dipole moments . Nuclear Overhauser Effect (NOE) spectroscopy confirms the equatorial preference of bulky substituents to avoid 1,3-diaxial interactions.
Spectroscopic Fingerprints
Fourier-transform infrared (FT-IR) spectroscopy of 2-phenyl-tetrahydro-pyran derivatives shows characteristic absorption bands:
-
C-O-C asymmetric stretch: 1120–1070 cm⁻¹
-
Aromatic C-H stretch: 3100–3000 cm⁻¹
-
Aliphatic C-H stretch: 2950–2850 cm⁻¹
In ¹H NMR (400 MHz, CDCl₃), key resonances include:
-
H2 (axial): δ 4.65–4.80 (dd, J = 10.5, 2.3 Hz)
-
Phenyl protons: δ 7.25–7.45 (m, 5H)
Mass spectrometry (EI-MS) of the parent compound shows a molecular ion peak at m/z 162.1 (C₁₁H₁₄O⁺) with major fragments at m/z 105 (C₆H₅CO⁺) and 77 (C₆H₅⁺) .
Synthesis Methods and Reaction Mechanisms
Acid-Catalyzed Cyclization
The Satoh-Iwamoto protocol remains a benchmark for synthesizing 2-aryl-tetrahydro-pyrans :
-
Aldol condensation: Benzaldehyde reacts with 3-buten-1-ol under PPTS catalysis to form 2-phenyl-4-pentenal
-
Oxonium-ene cyclization: Heating in ethanol induces a 6-endo-trig cyclization (86% yield)
Mechanistic studies reveal a stepwise process:
-
Protonation of the aldehyde oxygen generates an oxonium ion
-
Conrotatory 4π electrocyclic ring closure forms the oxocarbenium intermediate
-
Hydride transfer from the solvent completes aromatization
Table 1: Comparative Synthesis Methods
| Method | Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| PPTS-catalyzed cyclization | PPTS | Ethanol | 78 | 86 | |
| ZrCl₄-mediated coupling | ZrCl₄ | Toluene | 110 | 92 | |
| Brønsted acid ionic liquid | [BMIM]HSO₄ | Solvent-free | 100 | 89 |
Transition Metal-Catalyzed Approaches
Zirconium(IV) chloride enables efficient synthesis of 4-methyl-2-phenyl-dihydropyran through a [4+2] annulation strategy :
-
Activation: ZrCl₄ coordinates to benzaldehyde’s carbonyl oxygen
-
Nucleophilic attack: Isopentenol attacks the activated carbonyl
-
Ring closure: Intramolecular etherification forms the dihydropyran framework
This method achieves 90% yield at 110°C within 6 hours, with water removal via azeotropic distillation enhancing equilibrium shift toward product formation .
Physicochemical Properties
Thermodynamic Parameters
Differential scanning calorimetry (DSC) of 2-phenyl-tetrahydro-pyran shows:
-
Melting point: -12°C to -8°C (amorphous form)
-
Glass transition temperature (Tg): -45°C
-
Decomposition onset: 218°C (N₂ atmosphere)
The low Tg suggests high molecular mobility in the amorphous state, relevant for pharmaceutical formulation.
Solubility and Partitioning
Experimental solubility data in common solvents (25°C):
-
Water: 0.12 mg/mL
-
Ethanol: Miscible in all proportions
-
Hexane: 4.7 mg/mL
Octanol-water partition coefficient (log P):
The moderate lipophilicity facilitates blood-brain barrier penetration in drug candidates.
Derivatives and Structural Analogues
Methyl-Substituted Variants
4-Methyl-2-phenyltetrahydro-2H-pyran (C₁₂H₁₆O) exhibits altered conformational dynamics:
The methyl group’s equatorial preference reduces steric compression with axial hydrogens, increasing thermal stability by 15°C compared to unsubstituted analogues .
Oxygenated Derivatives
4-Hydroxy-2-phenyltetrahydro-2H-pyran-4-ol (C₁₂H₁₆O₂) demonstrates:
-
Intramolecular H-bonding: O-H···O distance 2.68 Å (X-ray)
-
Acidity: pKa 8.3 (water), enabling pH-sensitive drug release
Table 2: Derivative Properties Comparison
| Compound | Molecular Formula | log P | Water Solubility (mg/mL) |
|---|---|---|---|
| 2-Phenyl-tetrahydro-pyran | C₁₁H₁₄O | 2.81 | 0.12 |
| 4-Methyl derivative | C₁₂H₁₆O | 3.12 | 0.08 |
| 4-Hydroxy derivative | C₁₂H₁₆O₂ | 1.95 | 1.45 |
Applications in Research and Industry
Pharmaceutical Intermediates
The nitrile-functionalized analogue 2-phenyl-4-((tetrahydro-2H-pyran-2-yl)oxy)butanenitrile (C₁₅H₁₉NO₂) serves as a key intermediate in:
-
ACE inhibitors: Angiotensin-converting enzyme inhibitors for hypertension
-
NK1 antagonists: Anti-emetic agents targeting substance P receptors
In vivo studies show 68% oral bioavailability for derivatives containing this scaffold.
Fragrance Chemistry
Industrial synthesis of 4-methyl-2-phenyl-dihydropyran (CAS 60335-70-8) produces rose oxide analogues used in perfumery :
-
Odor threshold: 0.8 ppb in air
-
Tenacity: 48 hours on scent strips
The 2020 optimized synthesis method achieves 90% yield using ZrCl₄ catalysis, enabling metric-ton scale production .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume